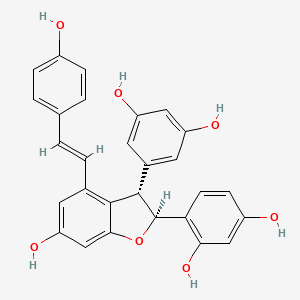
Gnetin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gnetin D is a naturally occurring stilbenoid compound found in the lianas of Gnetum pendulum. It exhibits significant biological activities, including anti-inflammatory, antioxidant, and antiviral properties. The molecular formula of this compound is C28H22O7, and it has a molecular weight of 470.477 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gnetin D can be synthesized through various chemical routes. One common method involves the oxidative coupling of resveratrol derivatives. The reaction typically requires a catalyst, such as a metal complex, and an oxidizing agent like potassium persulfate. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the roots and adventitious roots of Spirotropis longifolia. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate, followed by purification steps such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Gnetin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different biological activities.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have distinct biological activities and chemical properties .
Applications De Recherche Scientifique
Gnetin D has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study stilbenoid chemistry and its reactivity.
Biology: this compound exhibits significant anti-inflammatory and antioxidant activities, making it a valuable compound in biological research.
Medicine: this compound has shown potential in antiviral therapies, particularly against influenza viruses. .
Mécanisme D'action
Gnetin D exerts its effects through various molecular mechanisms:
Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Antiviral Activity: This compound inhibits viral replication by interfering with viral enzymes and proteins, such as neuraminidase in influenza viruses
Comparaison Avec Des Composés Similaires
Gnetin D is compared with other similar stilbenoid compounds, such as:
Resveratrol: Both this compound and resveratrol exhibit antioxidant and anti-inflammatory activities. this compound has shown more potent antiviral properties.
Pterostilbene: Similar to this compound, pterostilbene has antioxidant and anticancer activities. This compound, however, has a unique structure that may contribute to its distinct biological effects.
Gnetin C: Gnetin C is another stilbenoid with similar properties to this compound. .
Propriétés
Formule moléculaire |
C28H22O7 |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
4-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O7/c29-18-5-2-15(3-6-18)1-4-16-9-22(33)14-25-26(16)27(17-10-20(31)12-21(32)11-17)28(35-25)23-8-7-19(30)13-24(23)34/h1-14,27-34H/b4-1+/t27-,28+/m0/s1 |
Clé InChI |
KYXFGKLZVUDIIX-BQYFGGCBSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


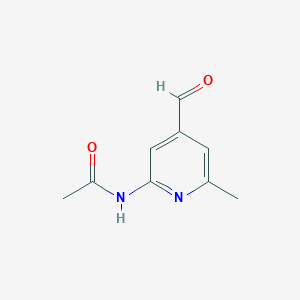
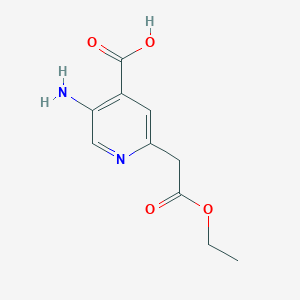
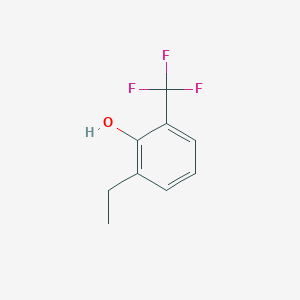
![5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole](/img/structure/B14853065.png)
![15,19-Diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene](/img/structure/B14853066.png)
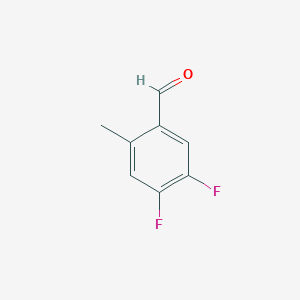
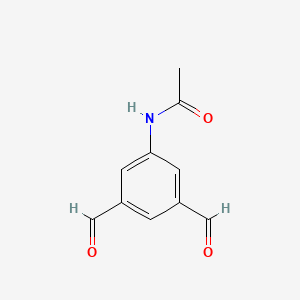
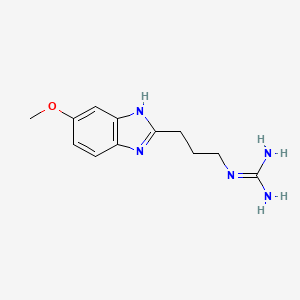
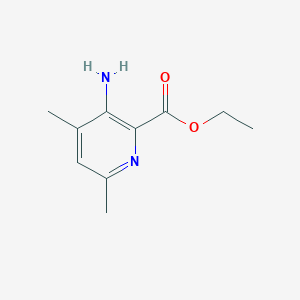
![6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride](/img/structure/B14853099.png)
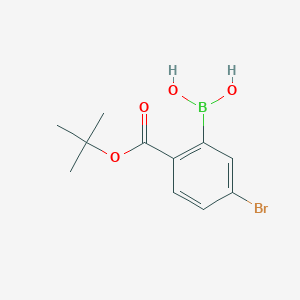
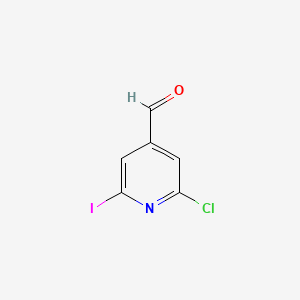
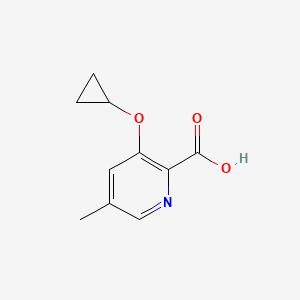
![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B14853128.png)
